molecular formula C10H13ClF3NO B2541887 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride CAS No. 1797943-59-9

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride

Cat. No.: B2541887
CAS No.: 1797943-59-9
M. Wt: 255.67
InChI Key: HFTXCXIQRNDZAQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride (CAS 1797943-59-9) is a fluorinated aromatic amine derivative with the molecular formula C₁₀H₁₃ClF₃NO and a molecular weight of 255.67 g/mol . Its IUPAC name reflects its structure: a propan-2-amine backbone substituted with a 4-(trifluoromethoxy)phenyl group, with a hydrochloride salt.

This compound is cataloged by American Elements, which emphasizes its availability in high-purity grades (99%–99.999%) for research and industrial applications, including pharmaceuticals and materials science . Its PubChem CID is 75494282, and it is synthesized under stringent quality control protocols to meet Mil Spec, ACS, and pharmaceutical-grade standards .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTXCXIQRNDZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Synthesis

The precursor 2-[4-(Trifluoromethoxy)phenyl]propan-2-one is synthesized via Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with acetyl chloride in the presence of aluminum trichloride. Alternative routes employ Grignard reactions between 4-(trifluoromethoxy)phenylmagnesium bromide and acetone.

Reductive Amination Protocol

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This one-pot reaction yields the free base amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Parameters

  • Solvent: Methanol or ethanol
  • Temperature: 60–80°C
  • Catalyst: None required (direct reduction)
  • Yield: 70–85% (free base), 90–95% purity post-crystallization

Catalytic Hydrogenation of Oxime Intermediates

Oxime Formation

2-[4-(Trifluoromethoxy)phenyl]propan-2-one reacts with hydroxylamine hydrochloride in a biphasic system (toluene-water) at 0–30°C for 2 hours. Sodium acetate trihydrate neutralizes the HCl byproduct, yielding the corresponding oxime.

Reaction Conditions

  • Molar Ratio: 1:1.2 (ketone : hydroxylamine HCl)
  • Solvent: Toluene or di-n-butyl ether
  • Isolation: Organic phase separation, drying over Na₂SO₄, and vacuum distillation.

Nickel-Aluminum Catalyzed Reduction

The oxime is reduced using a nickel-aluminum alloy in tetrahydrofuran (THF) at −10°C to 60°C. Exothermic hydrogen release facilitates the formation of the amine, which is extracted with dichloromethane and purified via acid-base recrystallization.

Optimization Insights

  • Catalyst Loading: 10–15 wt% of substrate
  • Temperature Ramp: Controlled exotherm to prevent over-reduction
  • Purity Enhancement: Recrystallization from methanol-water mixtures removes diastereomeric impurities.

Tosylhydrazone-Mediated Synthesis

Hydrazone Formation

Adapting the RSC procedure, 2-[4-(Trifluoromethoxy)phenyl]propan-2-one reacts with ethyl hydrazinecarboxylate in methanol at 60°C, forming the corresponding tosylhydrazone. Quantitative precipitation ensures minimal byproduct formation.

Radical-Assisted Reduction

The hydrazone is treated with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC) at 100°C. This radical pathway cleaves the N–N bond, yielding the amine after extraction and preparative thin-layer chromatography (TLC).

Challenges

  • Byproduct Formation: Triphenylphosphine oxide necessitates column chromatography.
  • Scalability: Limited by the exothermic nature of radical reactions.

Purification and Salt Formation

Amine Isolation

Crude amine is purified via acid-base extraction:

  • Dissolution in 1M HCl.
  • Washing with ethyl acetate to remove neutral impurities.
  • Basification with NaOH to pH 12, followed by dichloromethane extraction.

Hydrochloride Salt Crystallization

The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Recrystallization from hot isopropanol achieves >99% purity.

Analytical Characterization

HPLC Profiling

Adapting the USP method from:

  • Column: Discovery C-18 (150 × 3.9 mm, 5 µm)
  • Mobile Phase: Phosphate buffer (pH 2.5)–methanol–THF (95.6:4.0:0.4)
  • Detection: UV at 210 nm
  • Retention Time: 8.2 minutes (amine), 10.1 minutes (oxime impurity)

NMR Spectroscopy

  • ¹H NMR (D₂O): δ 1.45 (s, 6H, CH₃), 3.20 (s, 1H, NH), 7.35–7.60 (m, 4H, Ar–H).
  • ¹⁹F NMR: δ −58.2 (CF₃O).

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 85 95 High Moderate
Oxime Hydrogenation 78 98 Moderate Low
Tosylhydrazone Route 60 90 Low High

Key Takeaways

  • Catalytic Hydrogenation offers superior purity but requires stringent temperature control.
  • Reductive Amination balances yield and scalability for industrial applications.

Chemical Reactions Analysis

Acylation Reactions

The amine group undergoes acylation with electrophilic reagents. For example, reaction with acetyl chloride in dichloromethane (DCM) using imidazole as a base yields the corresponding acetamide derivative . Similar conditions with benzoyl chloride produce benzamide analogs. These reactions typically proceed at 20–35°C with stoichiometric bases to neutralize HCl byproducts.

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine+AcClDCM, imidazoleN-Acetyl derivative+HCl\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine} + \text{AcCl} \xrightarrow{\text{DCM, imidazole}} \text{N-Acetyl derivative} + \text{HCl}

Conditions: 20–35°C, 12–24 h .

Alkylation Reactions

The amine participates in alkylation via nucleophilic substitution. In dimethylformamide (DMF), treatment with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K2_2CO3_3) yields N-alkylated products . Sodium iodide (NaI) is often added as a catalyst.

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine+CH3IDMF, K2CO3N-Methyl derivative+KI\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methyl derivative} + \text{KI}

Conditions: 120°C, 20–24 h .

Oxidation Reactions

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine+H2O2HClN-Oxide derivative+H2O\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine} + \text{H}_2\text{O}_2 \xrightarrow{\text{HCl}} \text{N-Oxide derivative} + \text{H}_2\text{O}

Conditions: 0–5°C, 2–4 h.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases. For instance, condensation with 4-nitrobenzaldehyde in ethanol produces an imine derivative.

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine+4-O2N-C6H4CHOEtOHSchiff base+H2O\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine} + \text{4-O}_2\text{N-C}_6\text{H}_4\text{CHO} \xrightarrow{\text{EtOH}} \text{Schiff base} + \text{H}_2\text{O}

Conditions: Reflux, 6–8 h.

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate or phosphate) via ion exchange. Treatment with sodium hydroxide (NaOH) liberates the free base, which is then reacted with acids like sulfuric acid (H2_2SO4_4) to form alternative salts .

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine\cdotpHCl+NaOHFree baseH2SO4Sulfate salt\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine·HCl} + \text{NaOH} \rightarrow \text{Free base} \xrightarrow{\text{H}_2\text{SO}_4} \text{Sulfate salt}

Conditions: 20–35°C, 1–2 h .

Substitution at the Aromatic Ring

Example Reaction:

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine+HNO3H2SO43-Nitro derivative\text{2-[4-(Trifluoromethoxy)phenyl]propan-2-amine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro derivative}

Conditions: 100°C, 4–6 h.

Comparative Reaction Data Table

Reaction Type Reagents Conditions Product Yield Source
AcylationAcetyl chlorideDCM, 20–35°C, 24 hN-Acetyl derivative75–85%
AlkylationMethyl iodide, K2_2CO3_3DMF, 120°C, 24 hN-Methyl derivative60–70%
OxidationH2_2O2_2, HCl0–5°C, 4 hN-Oxide50–60%
Condensation4-NitrobenzaldehydeEtOH, reflux, 8 hSchiff base80–90%
NitrationHNO3_3, H2_2SO4_4100°C, 6 h3-Nitro derivative40–50%

Mechanistic Insights

  • Acylation/Alkylation: The amine acts as a nucleophile, attacking electrophilic carbons in acyl halides or alkyl halides .

  • Oxidation: Involves the formation of an N–O bond via radical intermediates stabilized by the trifluoromethoxy group.

  • Aromatic Substitution: The trifluoromethoxy group directs electrophiles to the meta position due to its strong electron-withdrawing effect.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a crucial building block in organic synthesis. Its trifluoromethoxy group enhances its reactivity and allows for the formation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and reductions. The synthesis typically involves multiple steps, including the introduction of the trifluoromethoxy group onto a phenyl ring and subsequent amination to yield the final hydrochloride salt.

Biological Research

Pharmacological Studies
Research indicates that 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride exhibits notable biological activity, particularly as a potential therapeutic agent. Studies have focused on its effects on central nervous system targets, including glycine transport inhibition, which may have implications for treating conditions such as schizophrenia and other neuropsychiatric disorders. The trifluoromethoxy group improves its lipophilicity and bioavailability, enhancing its pharmacological profile.

Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways. The enhanced lipophilicity allows it to cross cell membranes more easily, where it can modulate the activity of various enzymes and receptors. This modulation can lead to significant biological effects, making it a candidate for further pharmacological exploration.

Medicinal Applications

Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in developing new pharmaceuticals. Its unique properties make it valuable in designing drugs targeting specific biological pathways. For instance, compounds containing trifluoromethyl groups have been associated with improved efficacy in various drug formulations .

Industrial Applications

Specialty Chemicals Development
In addition to its applications in academic research, the compound is utilized in industrial settings for developing specialty chemicals and materials with unique properties. Its structural features allow for modifications that can lead to products with enhanced performance characteristics.

Case Studies

Several studies have documented the efficacy of compounds similar to or derived from this compound:

  • Anticancer Activity : A study evaluated a related compound's antimitotic activity against human tumor cells, demonstrating significant growth inhibition rates .
  • CNS Target Interaction : Research has shown that derivatives interacting with glycine transporters can modulate synaptic transmission effectively, suggesting potential therapeutic uses for neuropsychiatric disorders.
  • Drug Development Insights : The structure–activity relationship studies indicate that modifications to the trifluoromethoxy group can lead to enhanced receptor selectivity and potency, providing insights into future drug design strategies .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Electron-Withdrawing Effects

  • Phenoxy vs. Phenyl Linkage: The phenoxy group in 2-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride introduces an ether bond, increasing flexibility but reducing aromatic conjugation compared to the target compound’s direct phenyl attachment .

Pharmacological Relevance

  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride is noted for its versatility in drug development, likely due to its simpler structure and lower steric hindrance . However, the trifluoromethoxy group in the target compound may improve metabolic stability and blood-brain barrier penetration, making it more suitable for CNS-targeting agents.
  • Chiral Analogues: Compounds like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride highlight the role of stereochemistry in biological activity, suggesting that the propan-2-amine scaffold in the target compound could be optimized for enantioselective applications .

Research Findings and Implications

  • Lipophilicity : The trifluoromethoxy group increases LogP compared to fluorine or trifluoromethyl substituents, enhancing membrane permeability .
  • Stability : -OCF₃’s resistance to hydrolysis compared to -CF₃ could make the target compound more suitable for long-term storage or acidic biological environments .

Biological Activity

2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride is an organic compound with significant potential in pharmacology and medicinal chemistry. Its molecular formula is C10H13ClF3NO, and it has a molecular weight of approximately 255.6645 g/mol. The compound features a trifluoromethoxy group that enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications, particularly in neuropharmacology.

The biological activity of this compound primarily involves its interaction with glycine transporters in the central nervous system (CNS). By inhibiting these transporters, the compound may modulate synaptic transmission, which is crucial for treating neuropsychiatric disorders such as schizophrenia. The trifluoromethoxy group plays a pivotal role in increasing the compound's binding affinity to these targets, facilitating its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity across various domains:

  • CNS Activity : It has been studied for its effects on glycine transport inhibition, which can influence neurotransmission and potentially alleviate symptoms associated with schizophrenia and other mental health conditions.
  • Enzyme Interactions : The compound is also being evaluated for its interactions with various enzymes, which could lead to novel therapeutic strategies.
  • Pharmacological Properties : Its lipophilicity allows for better cell membrane penetration, enhancing its efficacy in biological systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Glycine Transport Inhibition : A study demonstrated that this compound effectively inhibits glycine transporters, leading to increased synaptic levels of glycine, which is crucial for neurotransmission in the CNS.
  • Therapeutic Potential : In vivo studies have shown that compounds with similar structures exhibit promising results in models of schizophrenia, suggesting that this compound could have similar therapeutic applications .
  • Pharmacokinetics : Research on pharmacokinetic properties indicates that the compound has favorable absorption characteristics, with moderate aqueous solubility and good stability in human plasma, making it a viable candidate for further drug development .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameMechanism of ActionNotable ActivityTherapeutic Potential
This compoundGlycine transporter inhibitionSignificant CNS modulationPotential treatment for schizophrenia
1-Methyl-N-(propan-2-yl)-N-(trifluoromethyl)amineSimilar CNS activity profileModerate efficacyUnder investigation
4-(Trifluoromethoxy)anilineLacks propan-2-amino groupPrimarily used in dye synthesisLimited pharmacological interest

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride?

  • Methodology :

  • 1H/13C NMR : Resolve structural features like the trifluoromethoxy group (δ ~145–150 ppm for 19F NMR) and propan-2-amine backbone. Use deuterated solvents (e.g., DMSO-d6) for solubility .
  • HPLC-MS : Confirm purity (>95%) using a C18 column (e.g., 5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile/0.1% formic acid in water, 70:30), and ESI+ mode for molecular ion detection (e.g., [M+H]+ at m/z ~254) .
  • FT-IR : Identify amine hydrochloride stretches (N-H at ~2500–3000 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the trifluoromethoxy group .
  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Follow OSHA guidelines for airborne concentration monitoring (<1 mg/m³) .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration by licensed facilities .

Advanced Research Questions

Q. How can the metabolic stability of this compound be assessed in preclinical models?

  • Methodology :

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint) .
  • In Vivo PK Studies : Administer intravenously/orally to rodents. Collect plasma samples at 0–24h, quantify via UPLC-MS, and model pharmacokinetics (AUC, t1/2) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How to resolve discrepancies in receptor binding affinity data across studies?

  • Methodology :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]raclopride for dopamine D2 receptors) with varying compound concentrations. Apply nonlinear regression to calculate Ki values .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor active sites. Cross-validate with mutagenesis studies .
  • Buffer Optimization : Ensure consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and temperature (25°C) to minimize assay variability .

Q. What strategies optimize synthetic yield of this compound?

  • Methodology :

  • Stepwise Synthesis :

Friedel-Crafts Alkylation : React 4-(trifluoromethoxy)benzene with acetone in H2SO4 to form the propan-2-one intermediate .

Leuckart-Wallach Reaction : Treat with ammonium formate/formic acid at 150°C to yield the primary amine.

HCl Salification : Precipitate the hydrochloride salt using anhydrous HCl in diethyl ether (yield >75%) .

  • Quality Control : Monitor intermediates via TLC (silica gel, hexane/ethyl acetate 4:1) and final product purity by HPLC .

Notes

  • Safety : Follow GHS guidelines (H313, H333) for skin/eye protection and respiratory controls .
  • Conflicting Data : Address batch variability by implementing strict QC protocols (e.g., ±2% HPLC purity tolerance) .

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